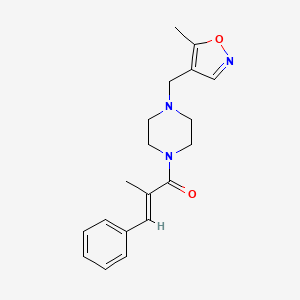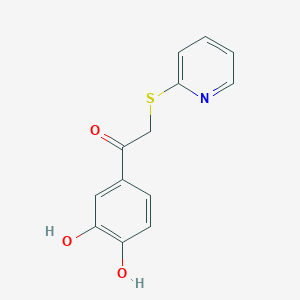
1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone, also known as DPSE, is a compound that has been studied extensively for its potential use in scientific research. DPSE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Synthesis of Luminescent Materials : A study presented a one-pot synthesis method for creating 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which show significant Stokes' shift and quantum yields, indicating their potential use in creating low-cost luminescent materials (Volpi et al., 2017).
Catalytic Applications : Sulfonated Schiff base copper(II) complexes have been synthesized, showcasing efficient and selective catalysis in alcohol oxidation. This implies potential applications in green chemistry and industrial processes (Hazra et al., 2015).
Medicinal Chemistry and Biological Applications
Antitumor Agents : Thienopyridine and benzofuran derivatives, with structural similarities to 1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone, have been identified as potent antitumor agents, suggesting potential applications in cancer therapy (Hayakawa et al., 2004).
Antibacterial and Anti-inflammatory Properties : Novel pyrazoline derivatives have shown promising antibacterial and anti-inflammatory activities, hinting at the potential therapeutic applications of structurally related compounds (Ravula et al., 2016).
Aldose Reductase Inhibition : Research on bioisosteres of aldose reductase inhibitors has identified compounds with significant in vitro inhibitory activity, suggesting a pathway for the development of treatments for complications related to diabetes mellitus (Nicolaou et al., 2004).
Analytical and Theoretical Studies
- Molecular Structure and Electronic Properties : Theoretical investigations and experimental studies on pyridylindolizine derivatives emphasize the impact of molecular structure on spectroscopic properties, aiding in the design of new materials with desired optical characteristics (Cojocaru et al., 2013).
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-5-4-9(7-11(10)16)12(17)8-18-13-3-1-2-6-14-13/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBVHNUDZBQSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)
![5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2681449.png)
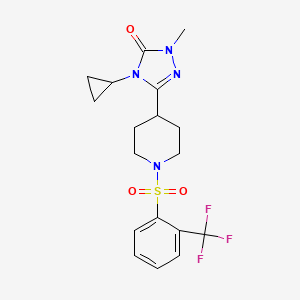


![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/no-structure.png)
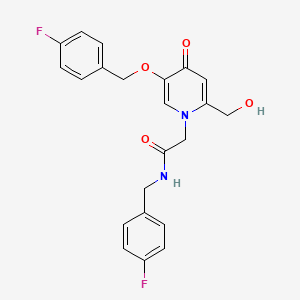
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)
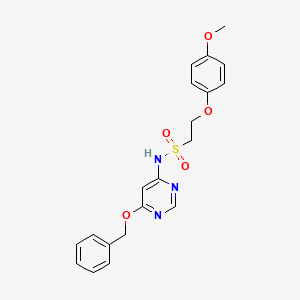


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2681467.png)
![6-(3-Fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2681470.png)
